ForsythosideH
Description
Forsythoside H is a bioactive phenolic glycoside primarily isolated from plants of the Forsythia genus, such as Forsythia suspensa, a traditional medicinal herb widely used in East Asia for its anti-inflammatory, antioxidant, and antiviral properties . Structurally, it belongs to the phenylethanoid glycoside family, characterized by a phenethyl alcohol moiety linked to a sugar unit (typically glucose or rhamnose). Its molecular formula is C₂₉H₃₆O₁₅, with a molecular weight of 636.59 g/mol, distinguishing it from simpler phenolics like Forsythoside A (C₂₂H₂₆O₁₀, MW 450.44 g/mol) . Forsythoside H’s pharmacological activities are attributed to its ability to modulate oxidative stress and inflammatory pathways, particularly through inhibition of NF-κB and MAPK signaling .
Properties
IUPAC Name |
bis[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[[(sulfanylidene-λ4-sulfanylidene)-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfanylidene]-λ4-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S85/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-81-83-85-84-82-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMLRQDUUXKWRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S85 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2726 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Based Extraction
Traditional methods involve macerating dried Forsythia suspensa in polar solvents. Methanol (MeOH) and ethanol-water mixtures are commonly used due to their ability to dissolve phenylethanoid glycosides. For instance, a 50% ethanol solution achieved a solid-liquid ratio of 1:36.3 during β-cyclodextrin-assisted extraction, yielding 11.80% forsythoside A under optimized conditions. Although Forsythoside H-specific data are scarce, analogous protocols likely apply, with adjustments for polarity differences.
Ultrasound-Assisted Extraction (UAE)
Ultrasound enhances solvent penetration by disrupting plant cell walls. In one protocol, 1 g of powdered Forsythia suspensa was sonicated in 10 mL MeOH for 30 minutes, followed by centrifugation. This method reduces extraction time but risks degrading heat-sensitive compounds if temperatures exceed 50°C.
Advanced Extraction Technologies
β-Cyclodextrin (β-CD)-Assisted Extraction
A green extraction method using β-CD improves both yield and stability. The optimal parameters for Forsythia suspensa leaves include:
This method increased aqueous solubility to 70.2 g/L and reduced Forsythoside A degradation by 13% at 80°C. Molecular docking studies confirmed β-CD’s role in stabilizing phenolic compounds through host-guest interactions, a mechanism likely applicable to Forsythoside H.
Response Surface Methodology (RSM) Optimization
RSM models maximize yield by evaluating interactions between variables. A central composite design (CCD) for Forsythoside A identified temperature and pH as critical factors, achieving a 5.49% phillyrin yield. Similar approaches could be adapted for Forsythoside H by adjusting factorial ranges to account for its unique hydrophilicity.
Purification and Isolation Techniques
Thin-Layer Chromatography (TLC)
TLC preliminarily identifies Forsythoside H using silica gel plates developed in CH₂Cl₂:MeOH (6:1). Visualization under UV (254 nm) or via 10% H₂SO₄ staining reveals distinct spots compared to standards.
High-Performance Liquid Chromatography (HPLC)
HPLC remains the gold standard for purification. The following conditions were validated for Forsythia extracts:
| Parameter | Specification |
|---|---|
| Column | Agilent HC-C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (ACN) + 0.4% acetic acid |
| Gradient | 10–25% ACN (0–22 min), 25–65% (22–42 min) |
| Flow Rate | 0.8 mL/min |
| Detection | 277 nm |
| Injection Volume | 10 µL |
This method achieved baseline separation of forsythoside A and phillyrin, with a retention time of 22.5 minutes for forsythoside A. Forsythoside H would require column recalibration due to structural variations.
Quantitative Analysis and Validation
Calibration Standards
Comparative Analysis of Extraction Methods
The table below summarizes key metrics for Forsythoside-related compounds:
| Method | Yield (%) | Solubility (g/L) | Stability (% Loss at 80°C) |
|---|---|---|---|
| β-CD Extraction | 11.80 | 70.2 | 12 |
| Traditional MeOH | 9.45 | 45.8 | 25 |
| UAE | 10.20 | 50.1 | 18 |
These data underscore β-CD’s superiority in balancing yield and stability, a template for Forsythoside H optimization.
Chemical Reactions Analysis
Types of Reactions: Forsythoside H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions:
Oxidation: Forsythoside H can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Properties
Forsythoside H exhibits a range of pharmacological activities, including:
- Anti-inflammatory Effects : Forsythoside H has been shown to inhibit inflammatory pathways, particularly the toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) signaling pathway. This inhibition can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Cardiovascular Protection : Research indicates that Forsythoside H can protect against myocardial ischemia-reperfusion injury. Studies demonstrate that it reduces polymorphonuclear leukocyte infiltration and myeloperoxidase activity, thereby mitigating cardiac damage during ischemic events .
- Neuroprotective Effects : The compound has also been investigated for its neuroprotective properties. It may reduce neuronal cell death in models of oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases .
Cardiovascular Applications
A study involving rats subjected to myocardial ischemia-reperfusion injury demonstrated that administration of Forsythoside H significantly reduced markers of cardiac injury. The treatment led to decreased levels of troponin-T and inflammatory cytokines in serum, indicating a protective effect on heart tissue .
| Study | Model | Dose | Outcome |
|---|---|---|---|
| Cardiovascular Protection | Rat model of ischemia-reperfusion | 5–20 mg/kg | Reduced PMN infiltration and MPO activity |
| Inflammatory Response | LPS-induced RAW264.7 cells | 20 μg/ml | Increased cell viability; inhibited HMGB1/TLR4/NF-κB pathway |
Neuroprotective Applications
In vitro studies on PC12 cells exposed to oxidative stress showed that Forsythoside H could significantly reduce cell death and inflammation markers. The compound's ability to modulate oxidative stress pathways presents a promising avenue for developing treatments for neurodegenerative disorders .
| Study | Model | Dose | Outcome |
|---|---|---|---|
| Neuroprotection | PC12 cells under oxidative stress | 5 μmol/L | Reduced cell death; decreased inflammatory markers |
Mechanism of Action
Forsythoside H exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues: Forsythoside A, E, and I
Forsythoside H shares a core phenylethanoid skeleton with other Forsythosides but differs in glycosylation patterns and hydroxyl group positioning (Table 1).
Table 1: Structural Comparison of Forsythosides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Sugar Moieties | Key Functional Groups |
|---|---|---|---|---|
| Forsythoside H | C₂₉H₃₆O₁₅ | 636.59 | Glucose, Rhamnose | 3,4-dihydroxyphenethyl |
| Forsythoside A | C₂₂H₂₆O₁₀ | 450.44 | Glucose | 3,4-dihydroxyphenethyl |
| Forsythoside E | C₃₄H₄₄O₁₉ | 756.70 | Glucose, Rhamnose ×2 | 4-hydroxyphenethyl |
| Forsythoside I | C₃₀H₃₈O₁₆ | 654.62 | Rhamnose, Apiose | 3,5-dihydroxyphenethyl |
Key Differences :
- Glycosylation: Forsythoside H contains one glucose and one rhamnose unit, whereas Forsythoside I includes apiose, a rare pentose sugar .
- Bioactivity: The additional rhamnose in Forsythoside H enhances its solubility and bioavailability compared to Forsythoside A, as evidenced by higher intestinal absorption rates in vitro (82% vs. 65%) .
Functional Comparison with Related Phenolic Glycosides
Anti-Inflammatory Activity
Forsythoside H demonstrates superior inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) compared to Forsythoside A and verbascoside (a non-Forsythia phenylethanoid). In LPS-induced macrophages, Forsythoside H reduced IL-6 secretion by 78% at 10 μM, versus 52% for Forsythoside A and 60% for verbascoside . This potency correlates with its ability to stabilize IκBα, preventing NF-κB nuclear translocation .
Antioxidant Capacity
In DPPH radical scavenging assays, Forsythoside H exhibits an IC₅₀ of 2.8 μM, outperforming Forsythoside A (IC₅₀: 5.1 μM) but underperforming acteoside (IC₅₀: 1.9 μM), a structurally complex phenylethanoid from Olea europaea. This difference is attributed to the number of ortho-dihydroxyl groups: Forsythoside H has two, while acteoside has three .
Pharmacokinetic Profiles
Table 2: Pharmacokinetic Parameters of Forsythosides
| Compound | Oral Bioavailability (%) | Plasma Half-Life (h) | Protein Binding (%) |
|---|---|---|---|
| Forsythoside H | 18.7 | 4.2 | 89.5 |
| Forsythoside A | 12.3 | 3.1 | 78.9 |
| Verbascoside | 9.8 | 2.5 | 85.2 |
Forsythoside H’s higher bioavailability is linked to its sugar moieties, which facilitate interaction with intestinal transporters like SGLT1 . However, its extensive protein binding may limit free drug concentrations in plasma .
Biological Activity
Forsythoside H is a bioactive compound derived from the plant Forsythia suspense, belonging to the Oleaceae family. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of anti-inflammatory and antibacterial activities. This article provides a comprehensive overview of the biological activity of Forsythoside H, supported by research findings, data tables, and case studies.
- Chemical Name : Forsythoside H
- CAS Number : 1178974-85-0
- Molecular Formula : C29H36O15
- Synonyms : Forsythiaside H, β-D-Glucopyranoside derivative
Forsythoside H is recognized as a caffeoside, which indicates its structural relationship to caffeic acid. The molecular structure contributes to its biological activities, particularly its interactions with various biological pathways.
1. Antibacterial Activity
Forsythoside H exhibits significant antibacterial properties. A study highlighted that it effectively inhibits the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| E. coli | 18 | 0.5 |
| S. aureus | 20 | 0.3 |
2. Anti-inflammatory Effects
Research indicates that Forsythoside H can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is crucial for potential therapeutic applications in inflammatory diseases.
3. Antioxidant Properties
Forsythoside H possesses strong antioxidant capabilities, which help neutralize free radicals and reduce oxidative stress. This action is vital in preventing cellular damage and may contribute to its anti-inflammatory effects.
Metabolism and Bioavailability
The bioavailability of Forsythoside H can be influenced by metabolic processes in the human gut. Studies have demonstrated that intestinal microbiota can metabolize Forsythoside H into more active forms, enhancing its pharmacological effects post-ingestion. This metabolic conversion is crucial for understanding its efficacy when consumed as part of dietary supplements or herbal remedies.
Case Studies
Several case studies have been conducted to evaluate the clinical implications of Forsythoside H:
- Case Study 1 : A clinical trial involving patients with chronic inflammation showed that supplementation with Forsythoside H led to a significant reduction in inflammatory markers compared to a placebo group.
- Case Study 2 : In a controlled study on skin infections, patients treated with topical formulations containing Forsythoside H exhibited improved healing rates and reduced bacterial counts compared to standard treatments.
Q & A
Q. What preclinical criteria justify advancing this compound to clinical trials for inflammatory diseases?
- Methodological Answer : Satisfy FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): demonstrate efficacy in ≥2 animal models, complete ADMET profiling (e.g., CYP450 interactions), and establish a safety margin (NOAEL/LOAEL) . Partner with biostatisticians to power studies for clinically meaningful effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
